4-bromofuran-2(5H)-one

Overview

Description

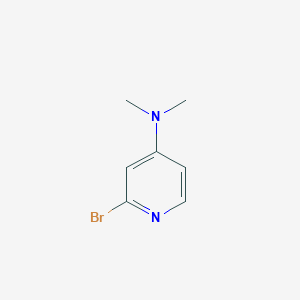

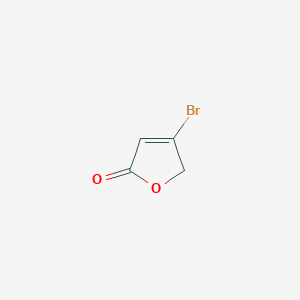

4-Bromofuran-2(5H)-one is a brominated furanone derivative that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the presence of a bromine atom on the furanone ring, which can act as a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of brominated furanones, including 4-bromofuran-2(5H)-one, often involves starting materials such as maleic anhydrides, phthalic anhydrides, or alkynylbenzoic acids. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones can be achieved from maleic anhydrides through a debrominative decarboxylation or bromodecarboxylation reaction . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, 4-Halo-5-hydroxyfuran-2(5H)-ones can be synthesized via halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids .

Molecular Structure Analysis

The molecular structure of bromofuranones has been elucidated using techniques such as X-ray single-crystal diffraction. For example, the structure of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was established to confirm the product of a sequential halolactonization-hydroxylation reaction . The crystal structure of 5-arylidene-4-bromofuran-2(5H)-one revealed interesting Br⋯O halogen bonding, which is significant for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Bromofuranones are versatile intermediates that can undergo various chemical reactions. They can react with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure . The bromofuranones can also be further elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . The Suzuki–Miyaura reaction has been employed to synthesize aryl-substituted furan-2(5H)-ones, demonstrating the utility of bromofuranones in carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuranones are influenced by the presence of the bromine atom and the furanone ring. The reactivity of these compounds is often associated with the electrophilic nature of the bromine, which can be displaced or participate in further chemical transformations. The halogen bonding observed in the crystal structures also suggests potential non-covalent interactions that could be exploited in molecular recognition processes .

Scientific Research Applications

Synthesis and Evaluation in Cancer Research

4-bromofuran-2(5H)-one derivatives have been explored for their potential in cancer treatment. Specifically, their cytotoxic effects against human cancer cell lines, such as prostate (PC-3) and colon (HCT-116) cancer cells, have been investigated. Some derivatives, particularly (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one, showed significant antiproliferative activities in these cancer cell types. These compounds appear to induce cell death via apoptosis and are linked to reactive oxygen species (ROS) production, suggesting a mechanism for their cytotoxicity (Castro-Torres et al., 2020).

Organic Synthesis and Chemical Reactions

4-bromofuran-2(5H)-one and its derivatives have been utilized in various chemical reactions and syntheses. For instance, they have been used in the Suzuki–Miyaura reactions to create novel 5-arylidenefuran-2(5H)-ones, showcasing their versatility in organic synthesis (Zhang et al., 2011). Additionally, their use in regioselective bromination processes to create highly functionalized building blocks for natural product-like libraries has been explored, highlighting their potential as key components in the synthesis of complex organic molecules (Aquino et al., 2006).

Application in Quorum Sensing Inhibition

Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been investigated for their ability to interfere with microbial communication and biofilm formation, particularly in bacteria like Staphylococcus epidermidis. This application is significant in understanding bacterial behavior and developing new strategies to combat bacterial infections and resistances (Benneche et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that furan derivatives have been known to interact with various biological targets, including g-protein coupled receptors .

Mode of Action

Furan derivatives, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Biochemical Pathways

Furan derivatives have been implicated in a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Furan derivatives have been associated with a range of biological effects, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromofuran-2-one . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

3-bromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSKFTFPHAXZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472763 | |

| Record name | 4-bromo-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromofuran-2(5H)-one | |

CAS RN |

56634-50-5 | |

| Record name | 4-bromo-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-bromofuran-2(5H)-one in the synthesis of Cleviolide?

A1: 4-bromofuran-2(5H)-one serves as a crucial building block in the synthesis of Cleviolide. [] It reacts with the organotin derivative (1-tributylstannyl-4-methyl-1-trimethylsilylpent-3-en-1-yne) in a palladium-catalyzed reaction. This reaction leads to the formation of a key intermediate that is further transformed into Cleviolide. This highlights the importance of 4-bromofuran-2(5H)-one in constructing the complex ring structure of Cleviolide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)